molecular formula C11H18ClN5 B12348623 1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride CAS No. 1856052-82-8

1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12348623
CAS No.: 1856052-82-8
M. Wt: 255.75 g/mol
InChI Key: SCILAFXFKUQICB-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring two ethyl substituents on adjacent pyrazole rings and a methylene bridge linking the amines. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

CAS No.

1856052-82-8

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-3-15-8-10(6-13-15)5-12-11-7-14-16(4-2)9-11;/h6-9,12H,3-5H2,1-2H3;1H

InChI Key

SCILAFXFKUQICB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2)CC.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the final product through further chemical reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (Hydrochloride Form) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine C₁₂H₂₀ClN₅ 277.78 Ethyl groups on both pyrazoles, methylene bridge Moderate lipophilicity; enhanced solubility due to ethyl groups and HCl salt
1-[(2-chlorophenoxy)methyl]pyrazol-4-amine C₁₀H₁₁Cl₂N₃O 260.12 2-chlorophenoxy, methyl bridge Higher lipophilicity (Cl atom); potential CNS activity due to aromatic Cl
3-Chloro-1-(3-pyridyl)-N-(trideuteriomethyl)pyrazol-4-amine C₉H₈ClN₅ (with D₃) ~212 (base) Chloro, pyridyl, trideuteriomethyl Deuteration improves metabolic stability; pyridyl enhances hydrogen bonding
KHG26792 [3-(naphthalen-2-yl(propoxy)methyl)azetidine] C₁₇H₂₂ClNO 297.82 Naphthalene, propoxy, azetidine High lipophilicity (naphthalene); potential use in neurodegenerative studies

Pharmacological Implications

  • Lipophilicity and Bioavailability: The ethyl groups in the target compound likely reduce metabolic degradation compared to chlorophenoxy or naphthalene derivatives, balancing solubility and membrane permeability .
  • Receptor Interactions: Pyridyl () and chlorophenoxy () substituents enhance binding to amine receptors (e.g., serotonin or adrenergic receptors), whereas ethyl groups may favor interactions with hydrophobic enzyme pockets .

Biological Activity

1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a pyrazole moiety that is significant for its pharmacological properties. The molecular formula of this compound is C11H18ClN5C_{11}H_{18}ClN_5 with a molecular weight of 255.75 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research suggests that it may modulate the activity of various molecular targets, leading to potential therapeutic effects such as anti-inflammatory and anticancer activities. The exact mechanisms are still under investigation, but preliminary studies indicate that the compound may bind to enzymes involved in inflammatory pathways or cancer progression.

Anti-inflammatory Activity

Several studies have indicated that 1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride exhibits significant anti-inflammatory properties. For instance, in vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating conditions characterized by chronic inflammation.

Anticancer Properties

The anticancer potential of this compound has also been explored. In cell line studies, it has shown efficacy in reducing cell viability in various cancer types, including breast and colon cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate the specific pathways involved.

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cell lines. Researchers treated these cells with varying concentrations of 1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride and observed a dose-dependent reduction in cell proliferation. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound effectively triggers programmed cell death in malignant cells.

Comparative Analysis

To better understand the uniqueness of 1-ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride compared to other pyrazole derivatives, a comparison table is presented below:

Compound NameMolecular FormulaMolecular WeightKey Biological Activity
1-Ethyl-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amC11H18ClN5255.75 g/molAnti-inflammatory, Anticancer
1-EthylpyrazoleC6H10N2110.16 g/molAntimicrobial
3-Bromo-pyrazoleC3H3BrN2157.97 g/molAnticancer

This table highlights how variations in molecular structure can lead to different biological activities among pyrazole derivatives.

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